molecular formula C13H12N2O2 B14087905 Methyl 2-amino-4-(pyridin-3-yl)benzoate

Methyl 2-amino-4-(pyridin-3-yl)benzoate

Cat. No.: B14087905
M. Wt: 228.25 g/mol
InChI Key: KOEKSPAITQJBBL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a pyridinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(pyridin-3-yl)benzoate typically involves the esterification of 2-amino-4-(pyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-amino-4-(pyridin-3-yl)benzoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(pyridin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of Methyl 2-nitro-4-(pyridin-3-yl)benzoate.

    Reduction: Formation of 2-amino-4-(pyridin-3-yl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives such as Methyl 2-amino-4-(pyridin-3-yl)-5-chlorobenzoate.

Scientific Research Applications

Methyl 2-amino-4-(pyridin-3-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(pyridin-3-yl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Uniqueness

Methyl 2-amino-4-(pyridin-3-yl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-amino-4-pyridin-3-ylbenzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-4-9(7-12(11)14)10-3-2-6-15-8-10/h2-8H,14H2,1H3

InChI Key

KOEKSPAITQJBBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CN=CC=C2)N

Origin of Product

United States

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